An In-depth Technical Guide to the Structure Elucidation of 2-(4-Methoxycyclohexyl)ethan-1-ol
An In-depth Technical Guide to the Structure Elucidation of 2-(4-Methoxycyclohexyl)ethan-1-ol
This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 2-(4-Methoxycyclohexyl)ethan-1-ol. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the methodologies and analytical reasoning integral to confirming the chemical structure of organic molecules. The principles and protocols detailed herein are broadly applicable to the characterization of novel small molecules.
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of chemical and pharmaceutical sciences, the precise structural determination of a molecule is a foundational prerequisite for understanding its physicochemical properties, reactivity, and biological activity. An erroneous structural assignment can lead to misinterpretation of research data, wasted resources, and potential safety concerns in drug development. 2-(4-Methoxycyclohexyl)ethan-1-ol, a disubstituted cyclohexane derivative, presents an interesting case for structural analysis, particularly concerning the stereochemistry of the cyclohexane ring. This guide will walk through a systematic, multi-technique approach to unequivocally confirm its constitution and preferred conformation.
The core challenge lies in not only verifying the connectivity of the atoms but also in discerning the spatial arrangement of the substituents on the cyclohexane ring, which can exist as cis or trans isomers. Each of these isomers can, in turn, exist in different chair conformations.[1] The interplay of these stereochemical factors significantly influences the molecule's properties.
Strategic Approach to Structure Elucidation
Caption: A logical workflow for the structure elucidation of 2-(4-Methoxycyclohexyl)ethan-1-ol, integrating multiple spectroscopic techniques.
Mass Spectrometry (MS): Determining the Molecular Formula
The first step in any structural elucidation is to determine the molecular weight and, consequently, the molecular formula of the compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Data Interpretation
The mass spectrum will provide the molecular ion peak (M+), which corresponds to the molecular weight of the compound. For 2-(4-Methoxycyclohexyl)ethan-1-ol (C9H18O2), the expected molecular weight is 158.24 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
The fragmentation pattern provides valuable structural information.[2][3] Key expected fragments for 2-(4-Methoxycyclohexyl)ethan-1-ol would arise from:
-
α-cleavage: Loss of the ethyl-1-ol group.
-
Loss of water: A common fragmentation for alcohols.[4]
-
Cleavage of the methoxy group.
| Fragment Ion | m/z (Expected) | Origin |
| [M]+ | 158 | Molecular Ion |
| [M-H2O]+ | 140 | Loss of water from the alcohol |
| [M-CH3O]+ | 127 | Loss of the methoxy group |
| [M-C2H5O]+ | 113 | Loss of the ethan-1-ol side chain |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal.
-
Data Acquisition: An infrared beam is passed through the crystal and interacts with the sample. The attenuated beam is then detected.
-
Spectrum Generation: The instrument software generates a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Data Interpretation
The IR spectrum of 2-(4-Methoxycyclohexyl)ethan-1-ol is expected to show characteristic absorption bands for the alcohol and ether functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Alcohol (O-H) | Stretching | 3600-3200 | Strong, Broad |
| Alkane (C-H) | Stretching | 3000-2850 | Strong |
| Ether (C-O-C) | Asymmetric Stretch | 1150-1085 | Strong |
| Alcohol (C-O) | Stretching | 1260-1000 | Strong |
The presence of a strong, broad absorption in the 3600-3200 cm⁻¹ region is a clear indication of the hydroxyl group and the presence of hydrogen bonding.[6][7] The strong band in the 1150-1085 cm⁻¹ range is characteristic of the C-O-C stretch of the ether linkage.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete structural assignment.[11]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and a series of experiments are run. Standard parameters are typically used, but may be optimized for the specific molecule.[12]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectra.
¹H NMR: Proton Environments
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data for 2-(4-Methoxycyclohexyl)ethan-1-ol:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 1.0-5.0 (variable) | Singlet (broad) | 1H |
| -OCH₃ | ~3.3 | Singlet | 3H |
| -CH₂-O | ~3.6 | Triplet | 2H |
| Cyclohexane-CH-O | ~3.2 | Multiplet | 1H |
| -CH₂-CH₂-O | ~1.5 | Multiplet | 2H |
| Cyclohexane CH₂ | 1.0-2.0 | Multiplets | 8H |
| Cyclohexane CH | 1.0-2.0 | Multiplet | 1H |
-
The broad singlet for the hydroxyl proton is due to chemical exchange.[6]
-
The sharp singlet at ~3.3 ppm is characteristic of a methoxy group.[13]
-
The protons on the carbon adjacent to the ether oxygen are deshielded and appear downfield.[9]
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[14][15]
Predicted ¹³C NMR Data for 2-(4-Methoxycyclohexyl)ethan-1-ol:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₂-OH | ~60 |
| Cyclohexane-CH-O | ~78 |
| -OCH₃ | ~56 |
| -CH₂-CH₂-OH | ~35 |
| Cyclohexane CH₂ | 25-35 |
| Cyclohexane CH | 30-40 |
-
Carbons attached to electronegative oxygen atoms are significantly deshielded.[15]
-
The number of peaks in the spectrum can indicate the symmetry of the molecule.
2D NMR: Connecting the Pieces
2D NMR experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).[16] This is instrumental in tracing out the spin systems within the molecule, such as the ethyl group and the protons on the cyclohexane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[17] This allows for the unambiguous assignment of proton and carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[18][19] This is key for connecting the different fragments of the molecule, for example, showing the correlation from the methoxy protons to the C4 of the cyclohexane ring.
Caption: Relationship between 1D and 2D NMR experiments for establishing molecular connectivity.
Stereochemical Analysis: The cis/trans Isomerism
For 1,4-disubstituted cyclohexanes, the substituents can be either on the same side of the ring (cis) or on opposite sides (trans).[1] These are diastereomers with different physical and spectroscopic properties. The relative orientation of the substituents can be determined by analyzing the coupling constants and chemical shifts in the ¹H NMR spectrum.[20]
In the chair conformation, substituents can be either axial or equatorial.[21][22] Generally, bulkier groups prefer the equatorial position to minimize steric strain.[23]
-
trans Isomer: Can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable.
-
cis Isomer: Exists as two rapidly interconverting and energetically equivalent axial-equatorial (a,e) conformers.[1]
The width of the signal for the proton at C1 (attached to the ethyl-1-ol group) and C4 (attached to the methoxy group) can be diagnostic. A broad multiplet with large coupling constants is indicative of an axial proton, while a narrower multiplet with smaller coupling constants suggests an equatorial proton.[24][25] By carefully analyzing these signals, the preferred conformation and thus the stereochemistry of the dominant isomer can be determined.
Conclusion: A Self-Validating Structural Assignment
By systematically acquiring and interpreting data from Mass Spectrometry, IR Spectroscopy, and a suite of 1D and 2D NMR experiments, a definitive structure for 2-(4-Methoxycyclohexyl)ethan-1-ol can be established. The MS data provides the molecular formula, the IR data confirms the presence of key functional groups, and the NMR data reveals the complete carbon-hydrogen framework and stereochemistry. This multi-faceted approach ensures a high degree of confidence in the final structural assignment, a critical aspect of scientific integrity in research and development.
References
-
Conformational analysis of 1,4-disubstituted cyclohexanes. - Canadian Science Publishing. Available at: [Link]
-
Herbinet, O., Bax, S., Glaude, P.-A., Carré, V., & Battin-Leclerc, F. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 90(2), 528-535. Available at: [Link]
- Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.).
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Wang, Y., Fan, A., Cohen, R. D., & Wang, X. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 2095. Available at: [Link]
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]
-
Herbinet, O., Bax, S., Glaude, P. A., Carré, V., & Battin-Leclerc, F. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 90(2), 528–535. Available at: [Link]
- Crawford, B. L., & Person, W. B. (1956). Infrared intensities of alcohols and ethers. The Journal of Chemical Physics, 24(5), 921-925.
-
Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Available at: [Link]
- IR Spectroscopy of Hydrocarbons. (n.d.).
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Available at: [Link]
-
eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Available at: [Link]
- MRRC Structure Elucidation Notes. (2025, July 21).
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Available at: [Link]
-
Conformational analysis of 1,4‐disubstituted cyclohexanes. (n.d.). ResearchGate. Available at: [Link]
-
Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. (2011, August 25). PubMed. Available at: [Link]
-
Conformational analysis of 1,4 disubstituted cyclohexane. (2020, December 16). YouTube. Available at: [Link]
-
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (n.d.). PMC. Available at: [Link]
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed. Available at: [Link]
-
Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. (n.d.). ResearchGate. Available at: [Link]
-
1 H, COSY, and HSQC NMR data of compound 4a. (n.d.). ResearchGate. Available at: [Link]
-
13C NMR Chemical Shift. (2022, March 9). Oregon State University. Available at: [Link]
-
12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Available at: [Link]
-
Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College. Available at: [Link]
-
4.4 Substituted Cyclohexanes. (n.d.). KPU Pressbooks. Available at: [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. ia600502.us.archive.org [ia600502.us.archive.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. smbstcollege.com [smbstcollege.com]
- 11. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epfl.ch [epfl.ch]
- 13. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. spcmc.ac.in [spcmc.ac.in]
- 22. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 23. m.youtube.com [m.youtube.com]
- 24. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
